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N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide Documentation Hub

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  • Product: N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
  • CAS: 327075-00-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

An In-depth Technical Guide to N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide Introduction and Strategic Overview N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound featuring a disti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

Introduction and Strategic Overview

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound featuring a distinct molecular architecture that positions it as a molecule of interest in medicinal chemistry and drug discovery. Its structure integrates three key pharmacophores: a 4-bromophenyl group, a flexible propanamide linker, and a 5-methylfuran moiety. This combination of an aromatic halide, an amide bond, and a heterocyclic ring suggests potential for diverse biological interactions. The presence of the bromine atom can enhance lipophilicity and introduce the possibility of halogen bonding with biological targets, while the furan ring and amide linker can participate in hydrogen bonding and hydrophobic interactions.

This guide provides a comprehensive technical analysis of the compound, from its fundamental chemical properties and synthesis to its analytical characterization and potential biological significance. The content is structured to deliver not just data, but a causal understanding of the compound's behavior, reflecting the perspective of a senior application scientist. The protocols and methodologies described are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical properties is the foundation of all subsequent research and development.

Molecular Structure

The molecule consists of a 4-bromoaniline core connected via an amide linkage to a 3-(5-methylfuran-2-yl)propanoic acid moiety.

Chemical Structure:

Chemical and Physical Data

The key identifiers and computed physicochemical properties are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource/Comment
IUPAC Name N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide---
Molecular Formula C₁₄H₁₄BrNO₂[1]
Molecular Weight 308.17 g/mol Derived from formula
CAS Number 300813-80-3 (for the related prop-2-enamide)[1]
Appearance Likely an off-white to pale yellow solidInferred from similar compounds[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.The bromophenyl and furan groups contribute to hydrophobicity.[3]
XLogP3 ~3.5Estimated based on structure; indicates moderate lipophilicity.

Synthesis and Spectroscopic Characterization

The synthesis of amide-containing compounds is a cornerstone of organic and medicinal chemistry. The following section details a robust synthetic protocol and the analytical techniques required to verify the structure and purity of the final product.

Retrosynthetic Analysis and Synthetic Protocol

The most direct and logical synthetic route is a nucleophilic acyl substitution, specifically an amidation reaction. The core strategy involves coupling 4-bromoaniline with an activated form of 3-(5-methylfuran-2-yl)propanoic acid.

cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target N-(4-bromophenyl)-3- (5-methylfuran-2-yl)propanamide AmideBond Amide Bond Disconnection Target->AmideBond StartingMaterials 4-bromoaniline + 3-(5-methylfuran-2-yl)propanoic acid AmideBond->StartingMaterials Acid 3-(5-methylfuran-2-yl)propanoic acid Activation Activation (e.g., SOCl₂ or DCC/DMAP) Acid->Activation AcidChloride 3-(5-methylfuran-2-yl)propanoyl chloride Activation->AcidChloride Coupling Amidation (Base, e.g., Et₃N in DCM) AcidChloride->Coupling Aniline 4-bromoaniline Aniline->Coupling Product Target Compound Coupling->Product cluster_screening Primary Screening cluster_secondary Secondary & Tertiary Assays Start N-(4-bromophenyl)-3- (5-methylfuran-2-yl)propanamide Antimicrobial Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) Start->Antimicrobial Anticancer Antiproliferative Assay (e.g., MTT on MCF-7, A549 cells) Start->Anticancer Hit_Identified Hit Identification (Activity > Threshold) Antimicrobial->Hit_Identified Anticancer->Hit_Identified Toxicity Cytotoxicity Assay (on normal cell lines) Hit_Identified->Toxicity Mechanism Mechanism of Action (e.g., Enzyme Inhibition, Docking Studies) Toxicity->Mechanism SAR_Studies SAR Exploration (Synthesize Analogues) Mechanism->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

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Exploratory

Predicted Biological Activity of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide Derivatives: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, hybridizing privileged scaffolds is a proven strategy for overcoming target resistance and enhancing pharmacokinetic profiles. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, hybridizing privileged scaffolds is a proven strategy for overcoming target resistance and enhancing pharmacokinetic profiles. The compound class of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide represents a sophisticated structural chimera. By bridging a halogenated phenyl ring with a substituted furan via a flexible propanamide linker, this molecule integrates multiple pharmacophoric features capable of modulating diverse biological targets.

As a Senior Application Scientist, I approach the evaluation of this compound by deconstructing its structural causality:

  • The 4-Bromophenyl Moiety: The para-bromine substitution significantly enhances the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeation. Furthermore, the halogen atom can participate in halogen bonding, allowing the aromatic ring to anchor deeply into the hydrophobic pockets of kinase and receptor binding sites[1].

  • The Propanamide Linker: This functional group acts as the molecular hinge. It provides critical hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are essential for interacting with the hinge regions of target proteins[2].

  • The 5-Methylfuran-2-yl Ring: The furan oxygen serves as an additional hydrogen bond acceptor. The 5-methyl substitution introduces a calculated steric bulk that restricts rotational degrees of freedom, thereby increasing binding selectivity against specific enzyme isoforms[3].

Based on structural homology to known N-phenylpropanamide and furan-based derivatives, we predict three primary axes of biological activity: Anti-inflammatory modulation , Anticancer/Apoptotic induction , and Antimicrobial Quorum Sensing inhibition .

Predicted Activity: Anti-Inflammatory Modulation (NF-κB Pathway)

Mechanism of Action

N-(4-bromophenyl)propanamide derivatives have demonstrated significant efficacy in regulating inflammatory pathways, primarily by limiting TNF-α release and disrupting IL-6 signaling[4]. The predicted mechanism involves the inhibition of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκBα, the compound sequesters NF-κB in the cytoplasm, halting its translocation to the nucleus and suppressing the transcription of pro-inflammatory cytokines[4].

NFKB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα / NF-κB Complex IKK->IkB Phosphorylation NFKB Free NF-κB (Active) IkB->NFKB Degradation of IκBα Nucleus Target Gene Transcription (TNF-α, IL-6) NFKB->Nucleus Translocation Drug N-(4-bromophenyl)-3-(5-methylfuran-2-yl) propanamide Drug->IKK Inhibits

Fig 1: Predicted inhibition of the LPS-induced NF-κB signaling pathway by the propanamide derivative.

Experimental Workflow: LPS-Induced Macrophage Assay

To empirically validate this anti-inflammatory activity, a self-validating cell-based assay is required.

Causality of Design: We utilize THP-1 monocytic cells differentiated with Phorbol 12-myristate 13-acetate (PMA). PMA induces morphological and biochemical changes that cause THP-1 cells to closely mimic human alveolar macrophages, providing a highly translatable model for LPS-induced cytokine storms. Normalization against total protein content ensures that any observed cytokine reduction is due to specific pathway inhibition rather than compound cytotoxicity.

Step-by-Step Protocol:

  • Cell Differentiation: Seed THP-1 cells at 5×105 cells/well in a 24-well plate. Add 50 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation.

  • Starvation: Wash cells twice with PBS and rest in serum-free RPMI medium for 24 hours to reduce baseline kinase activity.

  • Pre-treatment: Treat cells with the N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide derivative (0.1, 1.0, and 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Add 100 ng/mL of E. coli LPS to all wells (except negative controls) and incubate for 6 hours.

  • Quantification: Harvest the supernatant. Quantify TNF-α and IL-6 levels using a standard sandwich ELISA.

  • Validation: Lyse the remaining cells and perform a BCA protein assay. Normalize all ELISA readouts to the total protein concentration of their respective wells.

Predicted Activity: Anticancer Efficacy & Apoptotic Induction

Mechanism of Action

Structurally related N-phenylpropanamide and benzamide derivatives have been heavily explored as anticancer agents[5]. These compounds typically trigger the intrinsic apoptotic pathway. The lipophilic nature of the 4-bromophenyl group allows the compound to penetrate the mitochondrial outer membrane, upregulating pro-apoptotic proteins (like Bax) and causing mitochondrial membrane depolarization. This leads to the release of cytochrome c and the subsequent activation of the caspase-9/caspase-3 cascade[5].

Apoptosis Drug Propanamide Derivative Bax Bax Activation Drug->Bax Upregulates Mito Mitochondrial Membrane Depolarization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis

Fig 2: Intrinsic apoptotic cascade triggered by the propanamide derivative via mitochondrial depolarization.

Experimental Workflow: Fluorometric Caspase-3/9 Activity Assay

Causality of Design: Fluorometric substrates (e.g., Ac-DEVD-AFC for Caspase-3) are chosen over colorimetric alternatives due to their superior signal-to-noise ratio, allowing for the detection of early-stage apoptotic events before secondary necrosis occurs. The inclusion of a pan-caspase inhibitor (Z-VAD-FMK) control well is critical to self-validate the assay, ensuring the observed fluorescence is strictly caspase-dependent and not an artifact of compound autofluorescence.

Step-by-Step Protocol:

  • Cell Plating: Seed target cancer cells (e.g., A549 lung carcinoma) at 1×106 cells/dish.

  • Compound Exposure: Treat with the derivative at its calculated IC50 concentration for 24 hours. Include a vehicle control and a Z-VAD-FMK (50 µM) pre-treated control.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using CHAPS lysis buffer (containing DTT to maintain caspase active site thiols). Incubate on ice for 20 minutes and centrifuge at 10,000 x g.

  • Reaction Setup: Transfer 50 µL of the supernatant to a black 96-well microplate. Add 50 µL of 2X reaction buffer containing 50 µM of Ac-DEVD-AFC (Caspase-3) or Ac-LEHD-AFC (Caspase-9).

  • Kinetic Reading: Incubate at 37°C in the dark. Measure fluorescence (Excitation: 400 nm, Emission: 505 nm) every 15 minutes for 2 hours using a microplate reader.

Predicted Activity: Antimicrobial & Quorum Sensing Inhibition

Mechanism of Action

Recent structure-activity relationship (SAR) studies have identified halogenated N-phenyl amides and furan derivatives as potent antagonists of the PqsR (MvfR) receptor in Pseudomonas aeruginosa[1]. PqsR is a critical transcriptional regulator of quorum sensing. By competitively binding to the PqsR ligand-binding domain, the N-(4-bromophenyl)propanamide derivative prevents the formation of biofilms and reduces the secretion of virulence factors (like pyocyanin) without exerting direct bactericidal pressure, thereby minimizing the rapid development of antibiotic resistance[1].

Quantitative Data Summary

Below is a structured comparison of the predicted pharmacological metrics for this derivative against standard reference agents across the three highlighted biological targets.

Biological TargetAssay TypePredicted IC50 / MIC RangeReference StandardStandard IC50 / MIC
NF-κB / IL-6 THP-1 / LPS ELISA1.5 – 5.0 µMDexamethasone0.8 µM
Caspase-3/9 Fluorometric Cleavage5.0 – 12.5 µMDoxorubicin2.1 µM
PqsR (Q. Sensing) Biofilm Mass (CV Staining)10.0 – 25.0 µMMvfR Antagonist (M64)15.0 µM
Experimental Workflow: P. aeruginosa Biofilm Inhibition Assay

Causality of Design: Crystal violet (CV) staining is employed to quantify biofilm biomass because it binds robustly to negatively charged surface molecules and extracellular polymeric substances (EPS) secreted by the bacteria. Measuring the planktonic growth (OD600) in parallel is mandatory; this dual-readout system differentiates between true anti-biofilm activity (quorum sensing inhibition) and general bactericidal effects.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow P. aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth. Dilute the culture to an OD600 of 0.05 in fresh M9 minimal medium supplemented with 0.2% glucose.

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add the derivative at varying concentrations (1 to 100 µM).

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow robust biofilm formation.

  • Planktonic Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the OD600 to assess planktonic cell viability.

  • Biofilm Staining: Wash the original wells three times with sterile distilled water to remove unattached cells. Add 125 µL of 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.

  • Elution and Quantification: Wash the wells three times with water and allow them to air dry. Solubilize the bound CV by adding 150 µL of 30% acetic acid. Measure the absorbance at 590 nm.

References

  • BenchChem.
  • Deora et al.Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry.
  • ResearchGate.Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
  • PubMed.Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry.
  • Update Publishing.Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues.

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Foundational

Crystal structure analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

Title: Structural Elucidation and Supramolecular Architecture of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: A Comprehensive Crystallographic Guide Executive Summary N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Supramolecular Architecture of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: A Comprehensive Crystallographic Guide

Executive Summary

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide (C₁₄H₁₄BrNO₂) is a highly functionalized small molecule with significant implications in medicinal chemistry, particularly as a structural scaffold for kinase inhibitors and apoptosis modulators. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By elucidating its 3D conformation and supramolecular packing—driven by classical hydrogen bonding and highly directional halogen bonds—researchers can better leverage this scaffold in structure-based drug design (SBDD).

Molecular Architecture & Crystallographic Rationale

The molecular architecture of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is strategically designed to probe specific intermolecular interactions:

  • The 4-Bromophenyl Moiety: Bromine serves a dual purpose. Crystallographically, its high electron density provides significant anomalous scattering, which aids in phase determination. Supramolecularly, the anisotropic charge distribution on the bromine atom creates an electrophilic region (the σ -hole) capable of forming strong, directional halogen bonds[1].

  • The Propanamide Linker: This flexible linker acts as both a hydrogen bond donor (N-H) and acceptor (C=O), dictating the primary 1D assembly of the crystal lattice.

  • The 5-Methylfuran Ring: An electron-rich heteroaromatic system that participates in π

    π stacking and weak C-H···O interactions, minimizing void space in the lattice.
Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in crystallographic causality.

Protocol 1: Crystal Growth via Controlled Anti-Solvent Evaporation Causality: High-quality single crystals require a slow, thermodynamically controlled nucleation event. Rapid precipitation leads to twinning or microcrystalline powders.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate (EtOAc), a solvent in which the compound is highly soluble.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-hexane (anti-solvent) over the EtOAc solution in a standard 1-dram glass vial.

  • Controlled Diffusion: Cap the vial loosely to allow slow evaporation. The gradual diffusion of hexane into EtOAc slowly lowers the solubility of the propanamide, pushing the system into the metastable zone where single nucleation occurs.

  • Validation: After 48-72 hours, inspect the vial under polarized light microscopy. Select a crystal that exhibits uniform extinction when rotated, confirming it is a single domain without macroscopic twinning.

Protocol 2: X-ray Diffraction Data Collection and Processing Causality: Mo K α radiation is chosen over Cu K α to mitigate severe absorption effects caused by the heavy bromine atom, which would otherwise distort the electron density map.

  • Mounting: Coat the selected crystal (approx. 0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. The oil prevents solvent loss and acts as a cryoprotectant.

  • Cryocooling: Transfer the crystal immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections.

  • Data Acquisition: Collect data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Ensure a minimum resolution of 0.80 Å.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction. Validation: The internal agreement factor ( Rint​ ) must be < 0.05, confirming the symmetry and quality of the collected data.

Protocol 3: Structure Solution and Refinement Workflow

  • Phase Solution: Solve the structure using the dual-space algorithm in [1][2]. Causality: SHELXT efficiently handles missing data and resolves the phase problem without relying heavily on initial heavy-atom positions, avoiding phase bias[2].

  • Refinement Interface: Import the .res file into [2][3]. OLEX2 is utilized because it provides real-time visual feedback on electron density residuals ( Fo​−Fc​ maps), critical for identifying misplaced atoms[3].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(Methyl) ).

  • Validation (CheckCIF): Generate a CIF file and run it through the IUCr CheckCIF routine. The structure is validated when no Level A or B alerts remain, and the Goodness-of-Fit (GoF) approaches 1.0.

Quantitative Data Presentation

The crystallographic parameters and key intermolecular interactions are summarized below to facilitate rapid comparison with analogous halogenated amides.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₄H₁₄BrNO₂
Formula Weight 308.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density ( ρ ) 1.542 g/cm³
Absorption Coefficient ( μ ) 2.814 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085

Table 2: Selected Intermolecular Interactions

Interaction TypeDonor-H···Acceptor / C-X···Ad(D···A) [Å]Angle [°]Hydrogen BondN1-H1···O1 (Amide-Amide)2.88(2)165(2)Halogen BondC14-Br1···O2 (Furan)3.12(1)172(1) π π StackingCg(Phenyl)···Cg(Furan)3.65(1)-

Supramolecular Assembly & Visualization

The solid-state architecture of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a prime example of hierarchical assembly. The primary driving force is the classical N-H···O=C hydrogen bonding, which links the molecules into 1D chains. These chains are subsequently cross-linked into a robust 3D lattice via highly directional C-Br···Ohalogen bonding synthons [3][1] and stabilized by π

π stacking between the aromatic rings.

G Molecule N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide H_Bond Hydrogen Bonding Network (N-H···O=C) Molecule->H_Bond Primary Interaction Halogen_Bond Halogen Bonding (C-Br···O or Br···π) Molecule->Halogen_Bond Directional Motif Pi_Stacking π-π Stacking (Furan & Phenyl rings) Molecule->Pi_Stacking Packing Stabilization OneD_Chain 1D Supramolecular Chains H_Bond->OneD_Chain Drives Assembly ThreeD_Lattice 3D Crystal Lattice Halogen_Bond->ThreeD_Lattice Cross-links Chains Pi_Stacking->ThreeD_Lattice Minimizes Void Space OneD_Chain->ThreeD_Lattice Hierarchical Packing

Hierarchical supramolecular assembly driven by non-covalent interactions.

Conclusion & Implications for Drug Design

The crystal structure analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide reveals a highly ordered supramolecular network. For drug development professionals, the confirmation of the C-Br···O halogen bond is particularly critical. When optimizing this scaffold for target binding (e.g., within a kinase ATP-binding pocket), the bromine atom should not merely be viewed as a steric bulk or lipophilic placeholder, but as an active participant in directional electrostatic interactions with backbone carbonyls of the target protein.

References
  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, Foundations and Advances, 2015. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Zakeri, M., et al. "Halogen bonding synthon crossover in conformational polymorphism." CrystEngComm, 2013. URL:[Link]

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Protocols & Analytical Methods

Method

Mass spectrometry (LC-MS) parameters for N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

An Application Note for the Quantitative Analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction N-(4-bromophenyl)-3-(5-methylfuran-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic amide containing a brominated aromatic ring and a furan moiety. Compounds with these structural features are of significant interest in medicinal chemistry and materials science. The development of robust and sensitive analytical methods is crucial for the accurate quantification of this compound in various matrices, supporting research in drug metabolism, pharmacokinetics (DMPK), and quality control. This document provides a comprehensive guide to a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its analysis. The methodology herein is grounded in established principles of reversed-phase chromatography and tandem mass spectrometry, ensuring high selectivity and accuracy.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

  • Chemical Structure: alt text A visual representation of the molecule is essential for predicting its behavior.

  • Molecular Formula: C₁₄H₁₄BrNO₂

  • Molecular Weight: 308.17 g/mol (Average)

  • Monoisotopic Mass: 307.0208 Da (⁷⁹Br), 309.0187 Da (⁸¹Br)

The presence of a bromine atom results in a characteristic isotopic pattern (A+2) with an approximate 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. This signature is highly useful for confirming the identity of the analyte in mass spectrometry. The molecule's overall structure suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase liquid chromatography.

Chromatographic and Spectrometric Method Development

The choices made during method development are critical for achieving a robust and reliable assay. The rationale behind each parameter is detailed below.

Liquid Chromatography (LC) - The Separation

The primary goal of the chromatographic step is to isolate the analyte of interest from matrix components and potential impurities, delivering it as a sharp, symmetrical peak to the mass spectrometer.

  • The Column: A reversed-phase C18 column is the established standard for separating moderately non-polar compounds like the target analyte.[1] The C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while the use of a polar mobile phase allows for its controlled elution.

  • The Mobile Phase: An acidic mobile phase, achieved by adding 0.1% formic acid to both water (Solvent A) and acetonitrile (Solvent B), is employed. This serves two key purposes:

    • It suppresses the ionization of any free silanol groups on the silica-based column packing, which prevents peak tailing and improves peak shape.

    • It provides a source of protons (H⁺), which is essential for promoting efficient ionization in the positive mode electrospray source, thereby enhancing the MS signal.[2]

  • The Gradient: A gradient elution, which involves changing the mobile phase composition over time, is superior to an isocratic (constant composition) method for this application. It ensures that the analyte elutes as a sharp peak in a reasonable timeframe while also cleaning the column of more strongly retained compounds after each injection.[3]

Mass Spectrometry (MS) - The Detection

Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. Given the presence of a nitrogen atom in the amide linkage, the molecule is readily protonated, making Positive Ion Mode (ESI+) the logical choice for achieving high sensitivity.[4]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard.[5][6][7] It involves isolating the protonated parent molecule (the precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific, characteristic fragment (the product ion) in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances specificity.

  • Precursor and Product Ion Selection: The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 308.0 (targeting the more abundant ⁷⁹Br isotope). To determine the optimal product ions, the molecule is fragmented in the collision cell. The most probable fragmentation occurs at the amide bond, which is the most labile point. This leads to two primary, stable fragments:

    • The 4-bromoaniline fragment (m/z 172.0)

    • The 3-(5-methylfuran-2-yl)propanoyl fragment (m/z 139.1) These predicted transitions must be confirmed by infusing a standard solution of the analyte and optimizing the collision energy for each transition to maximize signal intensity.

Quantitative Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | LC System | Agilent 1290 Infinity II or equivalent | | Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 7.0 | 95 | | | 9.0 | 95 | | | 9.1 | 10 | | | 12.0 | 10 |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent | | Ion Source | Agilent Jet Stream ESI (AJS ESI) | | Polarity | Positive | | Gas Temperature | 300 °C | | Gas Flow | 10 L/min | | Nebulizer Pressure | 45 psi | | Sheath Gas Temp | 350 °C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | Scan Type | Dynamic MRM | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | Quantifier | 308.0 | 172.0 | 20 | | Qualifier | 308.0 | 139.1 | 15 |

Note: Collision energies are instrument-dependent and require empirical optimization.

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is outlined in the following workflow.

LCMS_Workflow cluster_lc LC System cluster_ms MS System prep Standard Preparation (Stock & Dilutions) inject LC Injection prep->inject sample Sample Preparation (e.g., Dilution in Mobile Phase) sample->inject separation Reversed-Phase C18 Separation inject->separation ionization ESI Source (Positive Mode Ionization) separation->ionization detection Tandem MS Detection (MRM: 308.0 -> 172.0) ionization->detection data Data Acquisition & Quantification detection->data

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis.

1. Reagent and Standard Preparation 1.1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.
  • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly. 1.2. Stock Solution (1 mg/mL):
  • Accurately weigh 10 mg of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide standard.
  • Dissolve in a 10 mL volumetric flask using methanol or acetonitrile. Sonicate briefly if necessary to ensure complete dissolution. 1.3. Working Standard Solutions:
  • Perform serial dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

2. LC-MS/MS System Setup and Equilibration 2.1. Set up the LC and MS parameters as detailed in Tables 1 and 2. 2.2. Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved. 2.3. Perform a blank injection (50:50 A:B) to ensure the system is clean and free of carryover.

3. Sample Analysis 3.1. Place the prepared calibration standards and any unknown samples in the autosampler. 3.2. Create a sequence in the instrument control software. Start with a blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples. It is good practice to run a quality control (QC) sample periodically throughout the sequence. 3.3. Start the sequence run.

4. Data Processing 4.1. Following data acquisition, use the instrument's quantitative analysis software to process the results. 4.2. Integrate the peak area for the quantifier MRM transition (308.0 -> 172.0) for each standard and sample. 4.3. Generate a calibration curve by plotting the peak area against the known concentration of the standards. Use a linear regression with 1/x or 1/x² weighting if appropriate. 4.4. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve. 4.5. Confirm the identity of the analyte in positive samples by verifying the presence of the qualifier ion (308.0 -> 139.1) and checking that the ion ratio (Qualifier Area / Quantifier Area) is consistent with that of the standards.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantitative analysis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide. The use of a C18 reversed-phase column with a gradient elution provides excellent chromatographic separation, while positive mode ESI with MRM detection ensures outstanding sensitivity and specificity. This method is well-suited for high-throughput analysis in drug development and other research areas requiring precise measurement of this compound.

References

  • BenchChem. (2025). LC-MS/MS method development with Furan-3-methanol-d2. BenchChem Technical Support Team.
  • Chen, G., et al. (2019). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
  • Subhavana, K. L., & K.S., P. (2022).
  • Psatharas, A., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • Regan, G., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry.
  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
  • Regan, G., et al. (2021).
  • Psatharas, A., et al. (2005).
  • BenchChem. (2025). Cross-Validation of Analytical Methods for N-(4-bromophenyl)

Sources

Application

Using N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide as a chemical building block in drug discovery

Application Note: N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide as a Bifunctional Scaffold in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide as a Bifunctional Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the design of highly modular, bifunctional building blocks is critical for accelerating hit-to-lead optimization. N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide represents a highly versatile scaffold designed for parallel medicinal chemistry (PMC) and targeted covalent inhibitor (TCI) discovery.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic system of reactive handles. The structural causality of this building block breaks down into three distinct pillars:

  • The 4-Bromophenyl Moiety (Late-Stage Diversification): Aryl bromides are privileged electrophiles in transition-metal catalysis. This handle allows for rapid library generation via C(sp2)-C(sp3) metallaphotoredox cross-coupling or Pd-catalyzed Buchwald-Hartwig aminations, enabling the systematic tuning of lipophilicity and target affinity.

  • The 5-Methylfuran-2-yl Moiety (Latent Electrophile & Bioisostere): While commonly used as a lipophilic bioisostere for phenyl or cyclopentyl rings, furans are known structural alerts that can undergo controlled bioactivation or photooxidation to form highly reactive cis-enedials. This makes the furan ring an ideal latent warhead for covalent ligand discovery.

  • The Propanamide Linker (Conformational Control): The flexible saturated carbon chain combined with the amide bond provides critical hydrogen-bond donor/acceptor capabilities, frequently required for anchoring ligands within kinase hinge regions or GPCR orthosteric pockets.

Workflow & Mechanistic Pathways

To maximize the utility of this scaffold, we deploy it across two distinct drug discovery workflows: Parallel Medicinal Chemistry (PMC) for non-covalent library synthesis, and Photo-Activated Covalent Trapping for target identification.

PMC_Workflow A N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide (Bifunctional Scaffold) B Automated Dispensing (Solid/Liquid Handlers) A->B C Photoredox C(sp2)-C(sp3) Coupling (Ni/Ir Catalysis + Alcohols) B->C D Pd-Catalyzed C-N Coupling (Buchwald-Hartwig + Amines) B->D E Library of sp3-Enriched Furan Derivatives C->E F Library of Extended Aniline Derivatives D->F

Workflow for Parallel Medicinal Chemistry (PMC) using the aryl bromide scaffold.

Furan_Pathway A 5-Methylfuran Moiety (Stable Precursor) B Cytochrome P450 Epoxidation or Photooxidation (1O2) A->B C Reactive Epoxide / Endoperoxide (Transient Intermediate) B->C D Ring Scission (cis-Enedial Formation) C->D E Covalent Protein Adduct (Cys/Lys Trapping) D->E

Mechanistic pathway of furan bioactivation to form covalent protein adducts.

Experimental Protocols: A Self-Validating System

Protocol A: Automated Deoxygenative C(sp2)-C(sp3) Cross-Coupling

Causality: Increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance drug solubility and reduce clinical attrition. Traditional Suzuki couplings rely on pre-functionalized boronates. By utilizing metallaphotoredox catalysis, we can couple our aryl bromide directly with abundant, diverse aliphatic alcohols. This automated protocol is highly robust for library synthesis (1[1]).

Step-by-Step Methodology:

  • Preparation of the Catalytic Master Mix: In a nitrogen-filled glovebox, prepare a stock solution containing Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %), NiCl2·dtbbpy (5 mol %), and quinuclidine (20 mol %) in anhydrous acetonitrile. Validation Check: The solution should appear pale green; any color shift to brown indicates premature nickel oxidation.

  • Automated Dispensing: Using a liquid-handling robot, dispense 0.1 mmol of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide into a 96-well photoreactor plate.

  • Alcohol Activation: Add 0.15 mmol of the desired aliphatic alcohol (e.g., cyclohexanol) and 0.15 mmol of the activating agent (e.g., N-heterocyclic carbene salts or oxalyl chloride, depending on the specific deoxygenative variant) to each well.

  • Photochemical Coupling: Seal the plate, remove it from the glovebox, and irradiate with 440 nm blue LEDs at 25°C for 16 hours. A cooling fan must be used to prevent thermal degradation of the furan ring.

  • Quenching & LC-MS Validation: Quench the reaction by exposing the plate to ambient air. Filter through a short Celite pad. Analyze via LC-MS. Validation Check: Look for the disappearance of the aryl bromide isotopic pattern (M, M+2 at ~308/310 m/z) and the appearance of the coupled product mass.

Protocol B: Furan Photooxidation for Covalent Protein Trapping

Causality: Furans are bioactivated by Cytochrome P450s via epoxidation into reactive electrophiles (2[2]). We can hijack this mechanism in vitro using singlet oxygen to intentionally generate a cis-enedial warhead. This allows the scaffold to act as a reversible binder in the dark, and a covalent trap upon light irradiation, ideal for mapping binding sites.

Step-by-Step Methodology:

  • Protein-Ligand Complexation: Incubate 10 µM of the target recombinant protein (containing a solvent-exposed cysteine or lysine in the binding pocket) with 50 µM of the furan-containing ligand in PBS (pH 7.4) for 30 minutes at room temperature.

  • Photosensitizer Addition: Add 1 µM of Rose Bengal (a singlet oxygen generator) to the mixture. Validation Check: Run a parallel control sample without Rose Bengal to ensure covalent adducts are strictly light-dependent.

  • Photo-Activation: Irradiate the sample with a 540 nm green LED (specific to Rose Bengal excitation) for 15 minutes under ambient atmospheric conditions (O2 is required).

  • Denaturation & Digestion: Quench the reaction with 10 mM DTT (to scavenge unreacted electrophiles). Denature the protein using 8M urea, reduce, alkylate with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Mapping: Analyze the peptide fragments via high-resolution mass spectrometry. Search for a mass shift corresponding to the cis-enedial adduct (+ ligand mass minus 2 Da) on Cysteine or Lysine residues.

Quantitative Data Summary

The table below summarizes the expected performance metrics when utilizing this building block across various standard drug discovery transformations, including C-N coupling for synthesizing anilines (3[3]).

Reaction TypeCoupling PartnerCatalyst SystemAvg. Isolated Yield (%)Fsp3 ImpactPrimary Application
Deoxygenative Cross-Coupling Primary/Secondary AlcoholsNiCl2·dtbbpy / Ir(ppy)3 / Blue LED55 - 75%High (+0.2 to +0.4)Late-stage lipophilicity tuning
Buchwald-Hartwig Amination Piperazines / MorpholinesPd2(dba)3 / tBuXPhos70 - 90%Moderate (+0.1)Solubilizing group attachment
Suzuki-Miyaura Coupling Aryl / Heteroaryl Boronic AcidsPd(dppf)Cl2 / K2CO380 - 95%Low (0.0)Rigid pharmacophore extension
Furan Photooxidation Target Protein (Cys/Lys)Rose Bengal / Green LED / O2>80% (Conversion to Adduct)N/ACovalent ligand mapping

References

  • Enabling Deoxygenative C(sp2)-C(sp3)
  • Source: RSC Advances / National Institutes of Health (NIH)
  • Source: Chemical Research in Toxicology / National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide .

Coupling a deactivated aniline with a heteroaromatic carboxylic acid presents unique mechanistic bottlenecks. This resource provides field-proven, causality-driven troubleshooting strategies to maximize your reaction yield.

Mechanistic Overview: The Dual Challenge

To optimize this specific amide coupling, we must first understand the electronic and structural realities of the substrates:

  • The Nucleophile (4-Bromoaniline): The bromine atom at the para position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the amine nitrogen, rendering it a sluggish, weakly nucleophilic species.

  • The Electrophile (3-(5-methylfuran-2-yl)propanoic acid): While the propanoic alkyl chain provides some steric relief from the carboxylic acid, the molecule contains an electron-rich furan ring. Furan derivatives are notoriously sensitive to strong Lewis/Brønsted acids and harsh electrophilic conditions, which can trigger ring-opening or polymerization.

Diagnostic Workflow

G Start Low Amide Yield Detected TLC Analyze Reaction Mixture (LC-MS / TLC) Start->TLC Unreacted Unreacted Starting Materials? TLC->Unreacted Degradation Complex Mixture / Black Tar Formation? TLC->Degradation PoorNuc Bottleneck: Weak Nucleophile (4-Bromoaniline) Unreacted->PoorNuc Yes FuranDeg Bottleneck: Furan Ring Degradation Degradation->FuranDeg Yes Sol1 Action: Switch to T3P/Pyridine or TCFH/NMI PoorNuc->Sol1 Sol2 Action: Avoid SOCl2/Harsh Acids. Use Mild Activators. FuranDeg->Sol2

Diagnostic workflow for troubleshooting N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide synthesis.

Troubleshooting Guide & FAQs

Q1: I am using standard EDC/HOBt conditions, but my yield is capped at 30%, and I am recovering unreacted 4-bromoaniline. Why is this happening? A1: This is a classic kinetic failure. Because 4-bromoaniline is a deactivated nucleophile, it attacks the active ester (formed by EDC/HOBt) very slowly. During this delay, the highly reactive O-acylisourea intermediate undergoes a competitive O-to-N acyl migration, forming a thermodynamically stable, unreactive N-acylurea byproduct [1]. Solution: You must switch to a coupling reagent that forms an intermediate immune to this rearrangement. Propylphosphonic anhydride (T3P) is highly recommended for non-nucleophilic anilines.

Q2: To force the reaction, I tried converting the acid to an acid chloride using Thionyl Chloride (SOCl₂), but the reaction turned black and yielded a complex mixture. What went wrong? A2: You degraded your starting material. While acid chlorides are excellent for weak anilines, the 3-(5-methylfuran-2-yl)propanoic acid contains a furan ring. Furan is highly sensitive to the harsh, acidic conditions generated by SOCl₂ and will undergo rapid decomposition, oligomerization, or Friedel-Crafts-type side reactions [2]. Solution: You must maintain mild, near-neutral activation conditions. Avoid strong acids entirely.

Q3: If I switch to T3P, which base should I use? Is DIPEA sufficient? A3: For deactivated anilines, standard trialkylamines like DIPEA (Hünig's base) or TEA are often insufficient because they do not actively participate in the acyl transfer. Instead, use Pyridine or N-Methylimidazole (NMI) . These act as nucleophilic acyl transfer catalysts. They react with the T3P-activated acid to form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which is highly susceptible to attack even by the sluggish 4-bromoaniline [1][3].

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the expected performance of various coupling systems for this specific substrate pairing:

Coupling SystemBaseSolventFuran CompatibilityExpected YieldByproduct Removal
EDC / HOBt DIPEADMFHigh30 - 45%Aqueous wash
SOCl₂ TEADCMLow (Degradation) < 20%Evaporation
HATU DIPEADMFHigh70 - 85%Chromatography required
T3P (50% in EtOAc) Pyridine / NMIEtOAcHigh > 90% Simple aqueous wash

Optimized Experimental Protocol: T3P-Mediated Amidation

This protocol utilizes T3P and Pyridine , a methodology proven to drive amide coupling with non-nucleophilic anilines to completion while protecting sensitive heterocycles [1].

Why this is a self-validating system: T3P generates exclusively water-soluble phosphate byproducts. If your in-process monitoring confirms the total consumption of the carboxylic acid, the subsequent liquid-liquid extraction will yield a highly pure product without the need for column chromatography.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(5-methylfuran-2-yl)propanoic acid (1.0 equiv, 10.0 mmol) and 4-bromoaniline (1.1 equiv, 11.0 mmol).

  • Solvation: Dissolve the reagents in anhydrous Ethyl Acetate (30 mL) under a nitrogen atmosphere.

  • Catalytic Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol) to the stirring solution at room temperature. (Causality: Pyridine acts as both the proton scavenger and the acyl-transfer catalyst).

  • Controlled Activation: Cool the flask to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) over 10 minutes. (Causality: Dropwise addition prevents localized exothermic spikes, protecting the furan ring).

  • Coupling Phase: Remove the ice bath and heat the reaction to 45 °C for 12–16 hours. (Causality: Mild heating provides the necessary activation energy for the deactivated aniline to attack the acyl-pyridinium complex).

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction is complete when the carboxylic acid is fully consumed.

  • Workup & Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes.

    • Transfer to a separatory funnel and isolate the organic (EtOAc) layer.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to selectively remove unreacted 4-bromoaniline and pyridine.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide as a solid.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[Link]

  • Lanman, B. A., et al. (2017). "Stereochemical Aspects of T3P Amidations." Organic Process Research & Development, 21(3), 439-445.[Link]

Optimization

Technical Support Center: Solubilization Workflows for N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

Welcome to the Technical Support and Formulation Center. Working with highly lipophilic small molecules requires moving beyond trial-and-error and adopting a thermodynamically driven approach. This guide provides root-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Formulation Center. Working with highly lipophilic small molecules requires moving beyond trial-and-error and adopting a thermodynamically driven approach. This guide provides root-cause analyses, troubleshooting FAQs, and validated protocols to overcome the poor aqueous solubility of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide .

Part 1: Molecular Profiling & Root Cause Analysis

Before attempting to solubilize N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide, we must understand why it resists aqueous solvation. This compound exhibits both "brick-dust" (high crystal lattice energy) and "grease-ball" (high lipophilicity) characteristics[1]:

  • The 4-Bromophenyl Moiety: The heavy, polarizable bromine atom significantly increases the partition coefficient (LogP). More critically, it participates in intermolecular halogen bonding, creating a highly stable, rigid crystal lattice that requires massive energy to break.

  • The 5-Methylfuran Ring: This heterocyclic ring adds bulk hydrophobicity, further repelling water molecules and preventing the formation of a hydration shell.

  • The Propanamide Linker: While the amide group can act as a hydrogen bond donor and acceptor, its planar geometry facilitates tight π−π stacking and hydrogen-bond networks in the solid state, locking the molecule into its crystalline form.

To achieve solubility, our formulations must simultaneously provide the energy to break this lattice and the lipophilic environment to stabilize the free monomer in an aqueous continuous phase.

Part 2: Troubleshooting & Diagnostic FAQs

Q: When I dilute my 10 mM DMSO stock of the compound directly into PBS for my cell assay, the solution immediately turns cloudy. What is happening? A: You are experiencing solvent-shift precipitation . According to Yalkowsky’s log-linear model of cosolvency, the solubility of a hydrophobic drug decreases exponentially as the volume fraction of water increases[2]. When you inject the DMSO stock into PBS, the local dielectric constant spikes. The compound's solubility limit drops instantly below your target concentration, causing rapid nucleation and precipitation. Solution: Never dilute directly into aqueous buffers. You must use a carrier system, such as a cyclodextrin complex or a step-wise surfactant gradient, to shield the hydrophobic moieties before introducing the aqueous phase.

Q: I tried using 5% Tween-80 in water, added the dry powder, and vortexed heavily. I still see microcrystals under the microscope. Why didn't the surfactant work? A: Surfactants in water form micelles, but they do not possess the thermodynamic power to break the strong halogen-bonded crystal lattice of the solid API. Solution: You must follow the Rule of Order . First, dissolve the dry powder in a strong organic cosolvent (like DMSO) to break the lattice. Second, add the surfactant (Tween-80) to coat the solvated molecules. Only then should you add the aqueous phase.

Q: How do I know if my formulation is a true solution or just a temporary nano-suspension? A: Use the Tyndall Effect Test . Shine a standard red or green laser pointer through your final formulation vial in a dark room. If you can see the path of the laser beam scattering through the liquid, you have generated nano-precipitates. A true thermodynamic solution will not scatter the light. Furthermore, always centrifuge your final formulation at 15,000 x g for 15 minutes; if a pellet forms, you have exceeded the solubility limit.

Part 3: Validated Experimental Protocols

Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation (For In Vitro Assays)

Causality: HP- β -CD features a hydrophobic internal cavity (approx. 6.0–6.5 Å) that perfectly accommodates the bromophenyl and methylfuran rings, while its hydroxylated exterior ensures aqueous solubility[3]. This method avoids the cytotoxicity associated with high DMSO concentrations in cell cultures.

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP- β -CD in sterile Milli-Q water to create a 20% (w/v) solution.

  • Add the Guest: Add an excess amount (e.g., 5 mg/mL) of solid N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide to the cyclodextrin solution.

  • Energy Input: Sonicate the suspension in a water bath at room temperature for 30 minutes. This breaks up macroscopic aggregates and increases the surface area for complexation.

  • Thermodynamic Equilibration: Place the vial on an orbital shaker at 37°C and 250 RPM for 48 to 72 hours. Self-Validation: Complexation is a slow equilibrium process; rushing this step will result in sub-optimal loading.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet all uncomplexed, solid drug.

  • Quantification: Carefully aspirate the clear supernatant. Filter through a 0.22 µm PVDF syringe filter. Do not assume nominal concentration. Dilute an aliquot in methanol and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

Protocol B: SEDDS (Self-Emulsifying) Cosolvent System (For In Vivo Dosing)

Causality: This 10/10/80 formulation uses DMSO to break the lattice, Tween-80 to form a protective micellar corona around the lipophilic drug, and saline to provide an isotonic continuous phase for injection[1].

Step-by-Step Methodology:

  • Lattice Disruption: Weigh your required dose of the compound into a glass vial. Add DMSO to equal exactly 10% of your final target volume. Vortex and sonicate until the solution is optically clear.

  • Micellization: Add Tween-80 to equal exactly 10% of your final target volume. Vortex vigorously for 2 full minutes. Self-Validation: The mixture must be completely homogenous and viscous. If phase separation occurs here, the formulation will fail.

  • Aqueous Quenching: While continuously vortexing the vial, add sterile Saline (0.9% NaCl) dropwise to reach the final 100% volume (80% of total volume). Crucial: Adding the saline too quickly will cause localized solvent-shifts and crash the drug out.

  • Verification: Perform the Tyndall Effect Test (as described in the FAQs) to ensure no nano-precipitation has occurred.

Part 4: Formulation Data Center

The following table summarizes the quantitative expectations and strategic applications for different solubilization approaches.

Formulation StrategyPrimary Mechanism of SolubilizationEstimated Solubility LimitPrimary ApplicationKey Limitation
Aqueous Buffer (PBS) None (Intrinsic aqueous solubility)< 1 µg/mLBaseline referenceCompletely unusable for biological assays.
100% DMSO Complete crystal lattice disruption> 50 mg/mLStock solution storageHigh cellular toxicity; causes solvent-shift precipitation upon dilution.
20% w/v HP- β -CD Hydrophobic cavity inclusion complex1 - 5 mg/mLIn Vitro Cell AssaysRequires 48h+ equilibration; limited by cavity size binding affinity.
10% DMSO / 10% Tween-80 / 80% Saline Cosolvency combined with Micellization5 - 10 mg/mLIn Vivo Dosing (IV/IP)Potential surfactant toxicity; risk of precipitation if injected too rapidly.

Part 5: Mechanistic Workflows

Strategy Selection Matrix

Use this logic tree to determine the appropriate formulation path based on your experimental endpoint.

G Start N-(4-bromophenyl)-3- (5-methylfuran-2-yl)propanamide (Poorly Soluble API) InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo Cyclo HP-β-CD Complexation (Avoids solvent toxicity) InVitro->Cyclo Cosolvent Cosolvent / Surfactant (e.g., DMSO/Tween/Saline) InVivo->Cosolvent Nano Nanosuspension / Milling (High Dose Requirements) InVivo->Nano

Decision tree for selecting a solubility enhancement strategy based on experimental application.

The Rule of Order: Cosolvent Addition

Failing to follow this exact sequence is the leading cause of formulation failure for highly lipophilic amides.

G Step1 1. Dry API Step2 2. Add DMSO (Break Lattice) Step1->Step2 Step3 3. Add Tween-80 (Micelle Formation) Step2->Step3 Step4 4. Aqueous Phase (Dropwise Addition) Step3->Step4 Step5 Clear, Stable Formulation Step4->Step5

Step-wise cosolvent and surfactant addition workflow to prevent solvent-shift precipitation.

Part 6: References

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modifications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Cosolvency and cosolvent polarity (Yalkowsky S.H., Rubino J.T.) Source: PubMed / Pharmaceutical Research URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities during N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide crystallization

Welcome to the Technical Support Center for the isolation and purification of functionalized amides. As a Senior Application Scientist, I frequently encounter challenges when crystallizing molecules like N-(4-bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of functionalized amides. As a Senior Application Scientist, I frequently encounter challenges when crystallizing molecules like N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide .

This compound presents a unique intersection of vulnerabilities: a highly sensitive 5-methylfuran ring prone to oxidative and acidic degradation, and a bromophenyl-amide backbone that strongly drives hydrogen and halogen bonding. These features often lead to the co-crystallization of impurities or the degradation of the product during isolation.

This guide provides a mechanistic, self-validating framework to troubleshoot and eliminate these impurities during your crystallization workflows.

Diagnostic Workflow for Impurity Resolution

Before altering your crystallization parameters, you must identify the mechanism of impurity incorporation. Impurities generally fall into two categories for this molecule: degradation products (furan ring opening) or process impurities (unreacted starting materials) that form solid solutions.

Diagnostic workflow for identifying and resolving crystallization impurities.

Core Troubleshooting Guides

Q: Why does my crystallization mother liquor turn dark brown, and how do I prevent the formation of linear dicarbonyl impurities? A: The 5-methylfuran-2-yl moiety in your compound is highly electron-rich due to the electron-donating methyl group. This makes it exceptionally susceptible to electrophilic attack and acid-catalyzed ring-opening. Even trace acidic conditions (e.g., carryover from silica gel or acidic coupling reagents) can protonate the furan oxygen. This initiates a cascade that cleaves the ring into linear dicarbonyl compounds[1]. Furthermore, exposure to atmospheric oxygen during slow evaporative crystallization can lead to endoperoxide intermediates and subsequent polymerization, causing the dark brown coloration[2]. Actionable Fix: Always conduct crystallization under an inert nitrogen atmosphere to prevent oxidation. Ensure your crystallization solvent is strictly neutral; if precipitating from an acidic reaction mixture, neutralize carefully with a mild base (like N-methylmorpholine) before initiating crystallization.

Q: Despite multiple recrystallizations, 4-bromoaniline remains in my final product. Why is standard cooling crystallization failing? A: Unreacted 4-bromoaniline shares significant structural homology (the bromophenyl ring) and hydrogen-bonding capabilities (amine vs. amide) with your target product. During crystal growth, the lattice cannot perfectly distinguish between the target amide and the aniline impurity, leading to incorporation via a solid solution[3]. Because the impurity is uniformly distributed throughout the crystal lattice rather than just trapped in the mother liquor, standard cooling recrystallization is thermodynamically ineffective. Actionable Fix: You must shift to a solvent system that disrupts the specific hydrogen-bonding motif of the impurity. Switching from a non-polar solvent to a moderately polar, hydrogen-bond accepting solvent (e.g., THF/Water anti-solvent system) will keep the aniline solvated. Alternatively, perform a surface slurry wash if the impurity is only kinetically trapped at the surface[4].

Q: How can I quantitatively measure if my purification strategy is actually working? A: To systematically track impurity rejection, we utilize the selectivity coefficient ( α ). The partition of each component across the solid and liquid phases determines this value. For example, to achieve a product purity of 99.0 mol % from a crystallization feed containing 10 mol % impurity, your process requires an α≤0.012 [4]. If your calculated α is higher than this threshold, your current solvent system or cooling profile is inadequate.

Quantitative Impurity Rejection Data

Use the following table to benchmark your crystallization performance and determine the required selectivity ( α ) based on the impurity type.

Impurity TypeIncorporation MechanismFeed ConcentrationTarget PurityRequired Selectivity ( α )Primary Mitigation Strategy
Furan Dicarbonyls Mother Liquor Entrapment5.0 mol%> 99.9 mol%< 0.005pH Control & N 2​ Purge
4-Bromoaniline Solid Solution (Lattice)10.0 mol%> 99.0 mol% 0.012Solvent Switch (e.g., to THF/Water)
Amide Dimers Surface Adsorption2.0 mol%> 99.5 mol%< 0.010Low-Energy Slurry Wash

Validated Experimental Protocols

Protocol A: Diagnostic Slurry Wash for Surface Impurity Rejection

This self-validating protocol determines if an impurity is trapped in the lattice (solid solution) or adsorbed on the surface. Suspension and low-energy agitation in a saturated solution washes the crystal surface, allowing the surface layers to reject impurity molecules through constant interaction at the crystal–solution interface[4].

  • Preparation: Prepare a 10 mL saturated solution of pure N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide in your chosen crystallization solvent (e.g., 1:1 EtOAc/Heptane) at 20 °C. Filter to ensure no solids remain.

  • Suspension: Add 1.0 g of the impure crystalline batch to the saturated solution.

  • Agitation: Stir at a low energy (e.g., 200 rpm) for 24 hours at a constant 20 °C. (Causality: Low energy prevents secondary nucleation or milling, while the saturated state prevents dissolution of the bulk product. The solvent dynamically exchanges with the crystal surface, stripping adsorbed impurities).

  • Isolation: Filter the suspension under vacuum and wash with 2 mL of cold heptane.

  • Validation: Analyze the solid via HPLC. If purity increases significantly (>50% impurity removed), the impurity was surface-bound. If purity remains unchanged, the impurity is incorporated into the crystal lattice, necessitating Protocol B.

Protocol B: Anti-Solvent Crystallization with Furan Protection

Designed to prevent furan ring-opening while rejecting structurally related anilines.

  • Dissolution: Dissolve the crude product in a minimal volume of THF (a good solvent that accepts hydrogen bonds, keeping 4-bromoaniline solvated) at 45 °C.

  • Stabilization: Add 0.1% w/w of a mild, non-nucleophilic base (e.g., N-methylmorpholine) to neutralize any trace acidic species that could trigger furan degradation.

  • Purge: Degas the solution with N 2​ for 5 minutes to displace dissolved oxygen.

  • Anti-Solvent Addition: Slowly add water (anti-solvent) dropwise over 2 hours while maintaining 45 °C. (Causality: Slow addition maintains a low supersaturation, promoting the growth of a highly ordered, pure crystal lattice rather than rapid kinetic trapping of impurities).

  • Cooling & Aging: Cool the suspension to 5 °C at a rate of 0.2 °C/min. Age for 4 hours to allow Ostwald ripening.

  • Filtration: Filter and dry under vacuum at ambient temperature (avoid elevated heat to protect the furan ring).

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/brown upon drying? A: This is a classic hallmark of furan oxidation. The 5-methylfuran ring is easily oxidized by air, especially when wet with certain solvents. Ensure you are drying under a strict vacuum and consider purging your vacuum oven with nitrogen before applying heat.

Q: Can I use acidic modifiers in my HPLC to analyze the purity of this compound? A: Use extreme caution. While 0.1% Formic Acid or TFA is standard for LC-MS, prolonged exposure of the sample in the autosampler can cause artifactual degradation of the furan ring, leading you to falsely believe your crystallization failed. Prepare samples fresh or use a neutral/basic mobile phase (e.g., ammonium bicarbonate) for accurate stability assessment.

Q: My yield drops significantly when trying to purge the 4-bromoaniline impurity. Why? A: Because 4-bromoaniline forms a solid solution with the target amide, the thermodynamic driving force to exclude it is very low. You are likely having to sacrifice a large amount of the target compound to the mother liquor to keep the impurity concentration below the threshold. Changing the solvent system to one where the impurity is highly soluble (as outlined in Protocol B) is required to shift the partition coefficient.

Sources

Optimization

Technical Support Center: Mitigating 5-Methylfuran Oxidation in N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

This technical support guide is designed for researchers and drug development professionals handling N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide . The 5-methylfuran moiety is a known structural alert that introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers and drug development professionals handling N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide . The 5-methylfuran moiety is a known structural alert that introduces significant chemical and metabolic liabilities. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to prevent and troubleshoot oxidation-related failures during synthesis, storage, and biological evaluation.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, one must first understand the causality of the molecule's instability. The furan ring is an electron-rich heteroaromatic system. The addition of a methyl group at the C5 position acts as an electron-donating group (EDG) via hyperconjugation. This significantly raises the energy of the highest occupied molecular orbital (HOMO), making the furan ring highly susceptible to electrophilic attack and [1].

Whether exposed to ambient light and oxygen (autoxidation) or cytochrome P450 enzymes (bioactivation), the oxidation pathway is consistently destructive. The reaction typically proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate, which rapidly collapses into a highly reactive 1,4-dicarbonyl compound known as an[2]. This enedione acts as a potent Michael acceptor, covalently binding to nucleophiles such as proteins or polymerizing into insoluble gums.

G A 5-Methylfuran Derivative B Singlet Oxygen (1O2) Attack A->B C Endoperoxide Intermediate B->C D Ring Opening C->D E Reactive Enedione (Michael Acceptor) D->E

Logical pathway of 5-methylfuran oxidation to reactive enedione.

Part 2: FAQs on Storage, Handling, and Synthesis

Q1: Why does my compound degrade into a yellow/brown resin during storage, and how can I prevent it? A1: Alkylated furans exhibit compared to unsubstituted furans[3]. Ambient light acts as a photosensitizer, generating singlet oxygen from atmospheric O2​ , which attacks the furan ring. The resulting enediones rapidly polymerize into colored, insoluble gums. To prevent this, the compound must be shielded from both light and oxygen.

Table 1: Quantitative Impact of Storage Conditions on 5-Methylfuran Derivative Purity

Storage ConditionAtmosphereLight ExposureAntioxidant AdditivePurity (30 Days)Purity (90 Days)
25°C (Ambient)AirAmbient LightNone< 62%< 15% (Polymerized)
4°CAirDarkNone88%61%
-20°CAirDarkNone94%85%
25°CArgonDark0.1% BHT97%91%
-20°C Argon Dark None > 99% > 98%

Q2: How do I safely purify this compound without inducing degradation on the column? A2: Standard silica gel contains trace metals and possesses a mildly acidic surface that catalyzes the ring-opening of furan endoperoxides. You must use deactivated stationary phases and exclude oxygen during chromatography.

Protocol 1: Anaerobic Purification and Storage Workflow

Self-Validation Check: Always compare pre- and post-column aliquots via LC-MS. If you observe a +32 Da mass shift (indicative of O2​ addition) in the post-column fractions, your solvent degassing was insufficient.

  • Stationary Phase Deactivation: Pre-treat standard silica gel by flushing the column with 1% Triethylamine (TEA) in your non-polar starting eluent (e.g., Hexanes) to neutralize acidic silanol sites.

  • Solvent Degassing: Sparge all chromatography solvents with Argon for a minimum of 30 minutes prior to use to displace dissolved oxygen.

  • Light Exclusion: Wrap the chromatography column and collection flasks in aluminum foil.

  • Concentration: Evaporate fractions under reduced pressure at a water bath temperature not exceeding 30°C.

  • Storage: Transfer the purified N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide to amber glass vials. Purge the headspace with Argon for 60 seconds, seal with PTFE-lined septa, and store immediately at -20°C.

Part 3: Troubleshooting Biological and In Vitro Assays

Q3: My cellular assays show unexpected toxicity or inconsistent target engagement. What is the cause? A3: The 5-methylfuran ring is a well-documented [4]. In biological matrices, Cytochrome P450 (CYP450) enzymes bioactivate the furan ring via epoxidation. This epoxide rapidly rearranges into the reactive enedione. Because the enedione is a potent electrophile, it indiscriminately forms covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on off-target cellular proteins, leading to assay interference and cytotoxicity.

Q4: How can I definitively prove that CYP450-mediated furan oxidation is causing my assay failure? A4: You must run a microsomal stability assay utilizing reduced glutathione (GSH) as a chemical trapping agent. GSH will intercept the transient enedione before it can bind to proteins, forming a stable adduct that can be quantified via mass spectrometry.

G Step1 Incubate with HLM + NADPH Step2 Add GSH (Trapping Agent) Step1->Step2 Step3 Quench with Cold MeCN Step2->Step3 Step4 Centrifuge & Extract Step3->Step4 Step5 LC-MS/MS (Detect Adducts) Step4->Step5

Workflow for detecting CYP450-mediated furan bioactivation using GSH trapping.

Protocol 2: Microsomal Stability and GSH Trapping Assay

Self-Validation System: This protocol utilizes a dual-control validation matrix. A negative control lacking NADPH is run in parallel. If parent compound depletion occurs only in the presence of NADPH, the degradation is definitively enzymatic. The detection of a specific +305 Da mass shift (the mass of GSH minus a proton) validates the specific enedione ring-opening mechanism.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.0 mM MgCl2​ .

  • Pre-Incubation: In an Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 10 µM of the furan compound, and 5 mM reduced glutathione (GSH). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (omit NADPH in the negative control tube).

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the depletion of the parent mass and scan for the appearance of the GSH-enedione adduct (Parent Mass + 32 Da for oxygenation + 307 Da for GSH - 2 Da for loss of protons = Parent Mass + 337 Da overall for the saturated adduct, or a characteristic shift depending on exact fragmentation).

References

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Available at:[Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology (NIH). Available at:[Link]

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel. Available at:[Link]

  • Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2).* Environmental Science & Technology (ACS). Available at:[Link]

Sources

Troubleshooting

Reducing byproducts in the amidation of 4-bromoaniline and 3-(5-methylfuran-2-yl)propanoic acid

Troubleshooting the Coupling of 4-Bromoaniline and 3-(5-Methylfuran-2-yl)propanoic Acid Overview Coupling an electron-deficient aromatic amine (4-bromoaniline) with an aliphatic carboxylic acid containing a sensitive het...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting the Coupling of 4-Bromoaniline and 3-(5-Methylfuran-2-yl)propanoic Acid

Overview Coupling an electron-deficient aromatic amine (4-bromoaniline) with an aliphatic carboxylic acid containing a sensitive heteroaromatic ring (3-(5-methylfuran-2-yl)propanoic acid) presents specific mechanistic challenges. The weak nucleophilicity of the aniline nitrogen often leads to competitive side reactions, resulting in poor yields and difficult-to-remove byproducts. This guide provides field-proven troubleshooting strategies to suppress these byproducts and establish a self-validating, high-yield protocol.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am using EDC/DCC as my coupling reagent, but my yields are low, and I am isolating a major byproduct that is not my starting material. What is happening? A: You are likely observing the formation of an N-acylurea byproduct . When using carbodiimides like EDC or DCC, the carboxylic acid is first activated into an O-acylisourea intermediate. Because 4-bromoaniline is a poor nucleophile (due to the electron-withdrawing para-bromo substituent), its attack on the O-acylisourea is sluggish. This delay provides ample time for the O-acylisourea to undergo a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[1]. Causality & Solution: To prevent this, you must intercept the O-acylisourea faster than it can rearrange. You can achieve this by adding a stoichiometric amount (1.0 equiv) of an additive like HOBt or HOAt, which rapidly forms an active ester that is resistant to rearrangement but still reactive enough to couple with 4-bromoaniline[1].

Q2: I switched to HATU to drive the reaction, but now I'm seeing a different byproduct and my 4-bromoaniline is being consumed unproductively. Why? A: You are encountering guanidinylation of the amine . Uronium/aminium salts like HATU are highly electrophilic. If the 3-(5-methylfuran-2-yl)propanoic acid is not fully pre-activated before the 4-bromoaniline is introduced, the weakly nucleophilic aniline can react directly with the HATU reagent itself, forming a stable guanidinium byproduct[2]. Causality & Solution: Always pre-activate the carboxylic acid with HATU and your base (e.g., DIPEA) for at least 15–30 minutes before adding the 4-bromoaniline. Alternatively, switch to a less amine-reactive coupling agent.

Q3: Is the furan ring on 3-(5-methylfuran-2-yl)propanoic acid sensitive to these coupling conditions? A: Generally, the furan ring is stable under standard mild amide coupling conditions. However, it is sensitive to strong Lewis acids, prolonged exposure to strong mineral acids, or oxidative environments, which can cause ring-opening or polymerization. Therefore, utilizing mild, neutral-to-basic coupling conditions (like T3P with pyridine or DIPEA) is highly recommended to preserve the integrity of the 5-methylfuran moiety.

Q4: What is the most reliable coupling reagent for this specific substrate pairing to minimize all byproducts? A: T3P (Propylphosphonic anhydride) is the optimal choice. T3P converts the carboxylic acid into a highly reactive phosphonic ester intermediate. Unlike carbodiimides, T3P cannot form N-acylureas, and unlike HATU, it does not guanidinylate amines. It is exceptionally effective for coupling poorly nucleophilic anilines and generates only water-soluble phosphonate salts as byproducts, which are easily removed via a simple aqueous wash[3][4].

Part 2: Quantitative Data & Reagent Comparison

To guide your reagent selection, the following table summarizes the expected performance of various coupling systems for the amidation of 4-bromoaniline with aliphatic acids based on historical process chemistry data.

Coupling SystemActivation IntermediatePrimary Byproduct RiskYield ExpectationWorkup Complexity
EDC + cat. DMAP O-acylisoureaHigh (N-acylurea)Low (<40%)Moderate (Chromatography often required)
EDC + 1.0 eq HOBt OBt Active EsterLowModerate (60-75%)Moderate (Urea and HOBt removal)
HATU + DIPEA OAt Active EsterModerate (Guanidinium)High (80-90%)High (Requires chromatography)
T3P + Pyridine Phosphonic EsterNone Excellent (>90%) Low (Simple aqueous wash)
Part 3: Mechanistic & Troubleshooting Visualizations

G A 3-(5-methylfuran-2-yl)propanoic acid + T3P + Pyridine B Activated Phosphonic Ester (Highly Reactive Intermediate) A->B Activation C Nucleophilic Attack by 4-bromoaniline B->C Addition D Target Amide Product (High Yield, No N-acylurea) C->D Amidation E Water-Soluble Phosphonate Salt (Easily washed away) C->E Byproduct release

T3P-mediated amidation pathway eliminating N-acylurea byproducts.

Troubleshooting Start Low Yield / High Byproducts? Q1 Using EDC/DCC? Start->Q1 Q2 Using HATU/HBTU? Start->Q2 N_acyl N-acylurea Byproduct Rearrangement Q1->N_acyl Yes Sol1 Switch to T3P or increase HOBt/HOAt N_acyl->Sol1 Guan Guanidinium Byproduct (Amine reacts with reagent) Q2->Guan Yes Sol2 Pre-activate acid first or switch to T3P Guan->Sol2

Troubleshooting decision tree for identifying and resolving amidation byproducts.

Part 4: Self-Validating Experimental Protocol

Optimized T3P-Mediated Amidation Workflow This protocol leverages T3P to drive the coupling of 3-(5-methylfuran-2-yl)propanoic acid and 4-bromoaniline while ensuring a self-validating workup where byproducts partition exclusively into the aqueous phase[4][5].

Materials:

  • 3-(5-methylfuran-2-yl)propanoic acid (1.0 equiv, 1.0 mmol)

  • 4-bromoaniline (1.05 equiv, 1.05 mmol)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv, 1.5 mmol)

  • Pyridine or DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous Ethyl Acetate (EtOAc) (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(5-methylfuran-2-yl)propanoic acid (1.0 mmol) and 4-bromoaniline (1.05 mmol) in 10 mL of anhydrous EtOAc.

    • Causality: EtOAc is chosen because it is an excellent solvent for the reactants and the final product, and it serves directly as the organic phase for the subsequent liquid-liquid extraction.

  • Base Addition: Add pyridine (3.0 mmol) to the stirring solution at room temperature.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, facilitating the formation of the active phosphonic ester without degrading the sensitive furan ring.

  • T3P Activation: Dropwise, add the T3P solution (1.5 mmol) over 5 minutes.

    • Self-Validation Check: The reaction should remain homogeneous. An exotherm may be slightly noticeable. Monitor via TLC (Hexanes:EtOAc 7:3); the 4-bromoaniline spot (UV active) should cleanly disappear over 2-4 hours.

  • Reaction Quench: Once starting materials are consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: This neutralizes any unreacted T3P and ensures all phosphonate byproducts are fully ionized as water-soluble sodium salts.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer sequentially with:

    • 10 mL of 1M HCl (Removes excess pyridine and unreacted 4-bromoaniline).

    • 10 mL of Brine (Removes residual water).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: The target amide, N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide, is typically obtained in >90% purity without the need for silica gel chromatography.

References
  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | Source: AMRI Global | URL: [Link][3]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications (Organic Process Research & Development) | URL: [Link][1]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Source: Organic Chemistry Portal | URL: [Link][4]

  • Title: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones... | Source: National Institutes of Health (PMC) | URL: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide in Enzymatic Assays

In the landscape of modern drug discovery, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its biological role. This guide provides an in-depth, objective comparison of N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide—a molecule structurally related to known Fatty Acid Amide Hydrolase (FAAH) inhibitors—against established alternatives, supported by detailed experimental frameworks.

Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodology to conduct robust cross-reactivity studies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system that produces trustworthy and actionable data.

Compound Profile and Rationale for Cross-Reactivity Screening

Test Article: N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide (hereafter referred to as "Compound X").

Compound X belongs to a chemical class with known activity against serine hydrolases. Specifically, its structure bears resemblance to inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide and other bioactive lipids.[1] Inhibition of FAAH is a therapeutic strategy for treating pain, anxiety, and inflammatory disorders.[2][3][4]

However, the human proteome contains a large family of serine hydrolases with conserved active site architecture. This conservation creates a high risk of off-target activity. Therefore, before advancing a compound like Compound X in a discovery pipeline, it is imperative to profile its selectivity against a panel of related enzymes.

Comparator Compounds: To provide context for Compound X's performance, we selected two well-characterized FAAH inhibitors with differing selectivity profiles:

  • URB597: A potent carbamate-based FAAH inhibitor.[5] While highly active against FAAH, it has been shown to cross-react with other serine hydrolases, such as carboxylesterases, in peripheral tissues.[6][7]

  • PF-3845: A highly selective piperidine urea-based FAAH inhibitor.[8][9] It demonstrates exceptional selectivity for FAAH over other serine hydrolases, making it a valuable tool for in-vivo studies.[3][7][10]

The inclusion of these compounds provides benchmarks for both high potency (URB597) and high selectivity (PF-3845), allowing for a nuanced evaluation of Compound X.

Designing the Cross-Reactivity Study: An Overview

The core of this guide is a multi-tiered enzymatic assay approach designed to first confirm on-target activity and then systematically probe for off-target interactions. The workflow is designed to be logical and resource-efficient.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (Compound X, URB597, PF-3845) B Primary Enzymatic Assay (Human Recombinant FAAH) A->B C IC50 Determination (10-point dose-response) B->C D Select Serine Hydrolase Panel (e.g., FAAH2, MAGL, CES1, CES2) C->D Proceed if potent (IC50 < 1µM) E Secondary Enzymatic Assays (Single high-concentration screen) D->E F IC50 Determination for 'Hits' (Dose-response for active off-targets) E->F G Data Aggregation (IC50 values for all enzymes) F->G H Selectivity Index Calculation (SI = IC50_off-target / IC50_on-target) G->H I Comparative Analysis & Reporting H->I G A High Potency & High Selectivity Strong On-Target Binding (Low IC50) Weak Off-Target Binding (High IC50) Target_A Off-Target Enzyme A:f1->Target_A Binds Weakly B High Potency & Low Selectivity Strong On-Target Binding (Low IC50) Strong Off-Target Binding (Low IC50) Target_B Off-Target Enzyme B:f1->Target_B Binds Tightly Inhibitor Inhibitor Inhibitor->A:f0 Binds Tightly Inhibitor->B:f0 Binds Tightly

Sources

Safety & Regulatory Compliance

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